molecular formula C6H8N2O2 B1410311 2-(Furan-2-yl)acetohydrazide CAS No. 98134-84-0

2-(Furan-2-yl)acetohydrazide

Cat. No. B1410311
CAS RN: 98134-84-0
M. Wt: 140.14 g/mol
InChI Key: BZGRLVWXZQUERG-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)acetohydrazide” is a chemical compound that has been used for pharmaceutical testing . It is related to “2-(Furan-2-yl)acetic Acid”, which is one of the compounds detected in tobacco smoke condensate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted benzoic acid hydrazides were condensed with substituted aromatic and heteroaromatic aldehydes to yield the target products . Another study reported the synthesis of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of “2-(Furan-2-yl)acetohydrazide” and similar compounds has been analyzed using various spectroscopic techniques. For instance, a study reported the use of 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) for comprehensive characterization .


Chemical Reactions Analysis

The chemical reactions involving “2-(Furan-2-yl)acetohydrazide” and similar compounds have been studied. For example, a study reported the capacity of synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .

Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan derivatives, including 2-(Furan-2-yl)acetohydrazide, have shown significant importance in medicinal chemistry due to their structural role in bioactive molecules. Furan and thiophene, as five-membered heterocycles, are key substituents in the design of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives exhibit a range of pharmacological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, demonstrating their potential in drug development (Ostrowski, 2022).

Role in Self-healing Polymers

Furan derivatives are also utilized in the development of self-healing materials through thermally reversible Diels–Alder chemistry. The furan group, acting as a diene, and the maleimide group, as a dienophile, form multifunctional compounds that construct thermally reversible crosslinked networks. These networks exhibit removability and remendability, making them useful in self-healing polymers and as healing agents for conventional thermosets like epoxy resins (Liu & Chuo, 2013).

Applications in Biofuel Production

2,5-Dimethylfuran (DMF), a furan-based compound, has been identified as a promising biofuel for spark ignition engines. It is derived from renewable lignocellulosic biomass and offers an eco-friendly alternative to fossil fuels. The analysis of DMF synthesis from biomass and its comparative performance with traditional fuels in engines highlights its potential as a sustainable energy source (Hoang, Nižetić, & Ölçer, 2021).

Anti-Inflammatory and Antimicrobial Effects

Recent research has focused on the anti-inflammatory and antimicrobial effects of natural furan derivatives. These compounds exhibit antioxidant activities and regulate cellular activities by modifying signaling pathways such as MAPK and PPAR-ɣ. Their selective inhibition of microbial growth and enzyme modification highlight their potential in treating infections and inflammation (Alizadeh et al., 2020).

In Renewable Resources Chemistry

Furan derivatives from renewable resources, such as furfural and 5-hydroxymethylfurfural (HMF), have emerged as valuable platform chemicals for the synthesis of polymers, biofuels, and other chemicals. The valorization of these furans involves biocatalytic transformations and synthesis strategies that are environmentally friendly and efficient, emphasizing the role of furan derivatives in green chemistry (Galkin & Ananikov, 2021).

Safety and Hazards

The safety data sheet for “2-(Furan-2-yl)acetic Acid”, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has potential acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

The future directions for “2-(Furan-2-yl)acetohydrazide” and similar compounds could involve further exploration of their biological activities and therapeutic potential. For instance, indole derivatives, which are structurally related to furan derivatives, have been found to have diverse biological activities and are believed to have an immeasurable potential to be explored for newer therapeutic possibilities . Additionally, furan platform chemicals, which are directly available from biomass, could be economically synthesized for a wide range of applications .

properties

IUPAC Name

2-(furan-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGRLVWXZQUERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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